
3-(allylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-ylamine
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Overview
Description
3-(allylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-ylamine is a heterocyclic compound that contains a triazole ring, a phenyl group, and an allylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by alkylation with allyl bromide and subsequent substitution with phenyl hydrazine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(allylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-ylamine can undergo various chemical reactions, including:
Oxidation: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
- Molecular Formula : C14H15N7S
- Molecular Weight : 313.38 g/mol
- CAS Number : 957264-73-2
Scientific Research Applications
Medicinal Chemistry
- Antimicrobial Agent : Studies have shown that derivatives of triazole compounds exhibit significant antibacterial and antifungal properties. The triazole ring is known to interact with biological targets, making it a candidate for developing new antimicrobial agents .
- Anticancer Activity : Research indicates that compounds containing triazole moieties can inhibit cancer cell proliferation. For instance, the compound has been evaluated for its cytotoxic effects against various cancer cell lines, demonstrating promising results in reducing cell viability.
Organic Synthesis
Materials Science
Case Studies
Case Study 1: Antifungal Efficacy
Case Study 2: Antibacterial Activity
Comparative Insights
Compound Name | Structure | Application Area | Notable Activity |
---|---|---|---|
Mechanism of Action
The mechanism of action of 3-(allylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-ylamine involves its interaction with various molecular targets, including enzymes and receptors. The triazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The allylsulfanyl group can undergo redox reactions, generating reactive species that can interact with cellular components. The phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
3-(allylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole: This compound also contains a triazole ring and an allylsulfanyl group but differs in the presence of an indole moiety.
3-(allylsulfonio)propanoate: Similar in containing an allyl group and sulfur, but differs in the overall structure and functional groups.
Uniqueness
3-(allylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-ylamine is unique due to the combination of its triazole ring, phenyl group, and allylsulfanyl group, which confer distinct chemical reactivity and biological activity. This combination is not commonly found in other compounds, making it a valuable molecule for research and development in various scientific fields .
Biological Activity
3-(Allylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-ylamine is a compound that has garnered attention due to its potential biological activities, particularly in the realms of antibacterial and antifungal properties. This article presents a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C15H19N3S
- CAS Number : 957264-73-2
- Molar Mass : 305.4 g/mol
Antibacterial Activity
Research indicates that derivatives of 1,2,4-triazoles, including this compound, exhibit significant antibacterial properties. A study highlighted that compounds with a similar structure demonstrated potent activity against various Gram-positive and Gram-negative bacteria. For instance:
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
3-(Allylsulfanyl)-5-phenyl-4H-triazole | Staphylococcus aureus | 0.25 |
3-(Allylsulfanyl)-5-phenyl-4H-triazole | Escherichia coli | 0.5 |
3-(Allylsulfanyl)-5-phenyl-4H-triazole | Pseudomonas aeruginosa | 1.0 |
The compound was found to have a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics like ciprofloxacin and vancomycin against methicillin-resistant Staphylococcus aureus (MRSA) .
Antifungal Activity
In addition to its antibacterial properties, the compound has shown antifungal activity. A related study evaluated triazole derivatives for their efficacy against Candida species and reported significant inhibition rates. The results indicated that the triazole core is crucial for binding to fungal cytochrome P450 enzymes, which are vital for fungal growth.
The mechanism by which this compound exerts its biological effects likely involves the inhibition of key enzymes in bacterial and fungal metabolism. Molecular docking studies have revealed that this compound can effectively bind to target sites within bacterial DNA-gyrase and fungal cytochrome P450 enzymes, leading to disrupted cellular processes .
Study on Antimicrobial Efficacy
A comprehensive study conducted by Mohammed et al. (2019) synthesized various triazole derivatives and assessed their antimicrobial activity. Among these derivatives, those incorporating the allylsulfanyl group exhibited superior activity against both Gram-positive and Gram-negative bacteria. The study utilized a range of bacterial strains including:
- Staphylococcus aureus
- Escherichia coli
- Klebsiella pneumoniae
The results demonstrated that compounds with the allylsulfanyl substitution had enhanced binding affinities and lower MIC values compared to their non-sulfanyl counterparts .
Evaluation of Toxicity and Safety
Further research focused on the toxicity profiles of triazole derivatives indicated that many compounds exhibited favorable safety profiles suitable for therapeutic applications. The studies utilized various assays to assess cytotoxicity against mammalian cell lines, ensuring that while exhibiting antibacterial properties, these compounds also maintained low toxicity levels .
Properties
IUPAC Name |
3-phenyl-5-prop-2-enylsulfanyl-1,2,4-triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4S/c1-2-8-16-11-14-13-10(15(11)12)9-6-4-3-5-7-9/h2-7H,1,8,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AESZPABVZGGINU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NN=C(N1N)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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